molecular formula C15H20O3 B1325437 3-(3,5-Dimethoxybenzyl)cyclohexanone CAS No. 898785-03-0

3-(3,5-Dimethoxybenzyl)cyclohexanone

Cat. No.: B1325437
CAS No.: 898785-03-0
M. Wt: 248.32 g/mol
InChI Key: GZYNVVLQMUBGMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dimethoxybenzyl)cyclohexanone is a synthetic compound with the molecular formula C15H20O3 and a molecular weight of 248.32 g/mol. This compound is also referred to as DMC and has been studied for its unique chemical properties and potential therapeutic effects.

Preparation Methods

The synthesis of 3-(3,5-Dimethoxybenzyl)cyclohexanone involves several steps, typically starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 3,5-dimethoxybenzyl chloride with cyclohexanone in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

3-(3,5-Dimethoxybenzyl)cyclohexanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where halogenated derivatives can be formed using reagents like thionyl chloride or phosphorus tribromide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with sodium borohydride typically produces alcohols.

Scientific Research Applications

3-(3,5-Dimethoxybenzyl)cyclohexanone has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research has explored its potential therapeutic effects, particularly in the field of anesthetics and analgesics, due to its structural similarity to ketamine.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethoxybenzyl)cyclohexanone involves its interaction with specific molecular targets and pathways . As a derivative of ketamine, it is believed to act on the N-methyl-D-aspartate (NMDA) receptors in the brain, leading to its dissociative anesthetic effects. The compound may also interact with other neurotransmitter systems, such as the dopamine and serotonin receptors, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

3-(3,5-Dimethoxybenzyl)cyclohexanone can be compared with other similar compounds, such as ketamine, phencyclidine (PCP), and methoxetamine (MXE):

    Ketamine: Both compounds share structural similarities and exhibit dissociative anesthetic properties. this compound may have a different potency and duration of action.

    Phencyclidine (PCP): While PCP is also a dissociative anesthetic, it has a higher potential for abuse and adverse effects compared to this compound.

    Methoxetamine (MXE): MXE is another arylcyclohexylamine derivative with dissociative properties. It is structurally similar to this compound but may differ in its pharmacological effects and safety profile.

Properties

IUPAC Name

3-[(3,5-dimethoxyphenyl)methyl]cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-17-14-8-12(9-15(10-14)18-2)6-11-4-3-5-13(16)7-11/h8-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYNVVLQMUBGMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CC2CCCC(=O)C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642360
Record name 3-[(3,5-Dimethoxyphenyl)methyl]cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-03-0
Record name 3-[(3,5-Dimethoxyphenyl)methyl]cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.